molecular formula C16H16N2O8S B3131714 N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine CAS No. 357389-73-2

N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine

Cat. No.: B3131714
CAS No.: 357389-73-2
M. Wt: 396.4 g/mol
InChI Key: LNCKQUGIBBBBHG-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine is a synthetic organic compound that belongs to the class of sulfonyl glycine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of both methoxy and nitro groups in the aromatic rings suggests potential reactivity and functional versatility.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 2-nitrobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.

    Procedure: The 2,4-dimethoxyaniline is first reacted with 2-nitrobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with glycine under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions due to the presence of activating methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated aromatic compounds.

Mechanism of Action

The mechanism by which N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]alanine
  • N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]valine
  • N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]leucine

Uniqueness

Compared to similar compounds, N-(2,4-Dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine may exhibit unique properties due to the presence of glycine, which can influence its reactivity and biological activity. The combination of methoxy and nitro groups also provides distinct chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O8S/c1-25-11-7-8-12(14(9-11)26-2)17(10-16(19)20)27(23,24)15-6-4-3-5-13(15)18(21)22/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCKQUGIBBBBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.